Fmoc-Tyr(All)-OH
CAS No.: 146982-30-1
VCID: VC21540805
Molecular Formula: C27H25NO5
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Tyr(All)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-allyl-L-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and an allyl protecting group on the hydroxyl group of the tyrosine side chain. These protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Synthesis and PreparationThe synthesis of Fmoc-Tyr(All)-OH typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The process begins with the protection of the amino group using the Fmoc group, achieved by reacting L-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The hydroxyl group is then protected by reacting the intermediate with allyl chloride in the presence of a base such as triethylamine. Applications in Peptide SynthesisFmoc-Tyr(All)-OH is widely utilized in SPPS due to its stability and ease of deprotection. The Fmoc group can be removed under mild alkaline conditions, facilitating efficient coupling reactions with other amino acids or peptides. This property allows for the construction of complex peptide sequences essential for various biological functions. Biological and Research ApplicationsPeptides synthesized from this compound are used to investigate protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding mechanisms. These peptides serve as valuable probes for understanding protein structures and functions. Additionally, the allyl group can be selectively removed under palladium-catalyzed conditions, allowing for further functionalization of the tyrosine side chain. |
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CAS No. | 146982-30-1 |
Product Name | Fmoc-Tyr(All)-OH |
Molecular Formula | C27H25NO5 |
Molecular Weight | 443.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 |
Standard InChIKey | AQUXDQFCBLRIRE-VWLOTQADSA-N |
Isomeric SMILES | C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms | Fmoc-O-allyl-L-tyrosine;Fmoc-Tyr(All)-OH;146982-30-1;AmbotzFAA1431;47509_ALDRICH;SCHEMBL120689;47509_FLUKA;MolPort-003-934-135;ACT09562;ZINC2564723;AM82327;KB-52128;X4918;N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-allyl-L-tyrosine;L-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propen-1-yl- |
PubChem Compound | 16213169 |
Last Modified | Aug 15 2023 |
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